molecular formula C23H20N2O3 B255760 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

カタログ番号 B255760
分子量: 372.4 g/mol
InChIキー: TUKALVBNDCYMSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide, also known as BIBX1382, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. Therefore, BIBX1382 has been extensively studied as a potential anticancer agent.

作用機序

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that promote cell proliferation and survival. N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR. This is accompanied by a decrease in the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK. N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This is achieved by suppressing the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.

実験室実験の利点と制限

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in lab experiments is its high potency and selectivity for EGFR. This allows for more specific targeting of EGFR signaling pathways and reduces the risk of off-target effects. However, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, the cost of synthesizing N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide may be a limitation for some research labs.

将来の方向性

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. For example, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide could be used in combination with other EGFR inhibitors or with inhibitors of other receptor tyrosine kinases. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, further studies are needed to investigate the potential of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in other diseases, such as inflammatory disorders and autoimmune diseases, where EGFR signaling is dysregulated.

合成法

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide can be synthesized by the reaction of 2-aminobenzoxazole with 4-isopropoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 3-bromoaniline to form the final product. The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

科学的研究の応用

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been widely used in scientific research to investigate the role of EGFR in cancer progression and to develop new anticancer therapies. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide inhibits the growth and survival of cancer cells that overexpress EGFR, such as non-small cell lung cancer cells. In vivo studies using animal models have also demonstrated the efficacy of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in reducing tumor growth and metastasis.

特性

製品名

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

分子式

C23H20N2O3

分子量

372.4 g/mol

IUPAC名

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H20N2O3/c1-15(2)27-19-12-10-16(11-13-19)22(26)24-18-7-5-6-17(14-18)23-25-20-8-3-4-9-21(20)28-23/h3-15H,1-2H3,(H,24,26)

InChIキー

TUKALVBNDCYMSE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

正規SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。